![molecular formula C8H16N2 B3269295 N-methyl-1-azabicyclo[2.2.2]octan-3-amine CAS No. 50684-24-7](/img/structure/B3269295.png)

N-methyl-1-azabicyclo[2.2.2]octan-3-amine

概要

説明

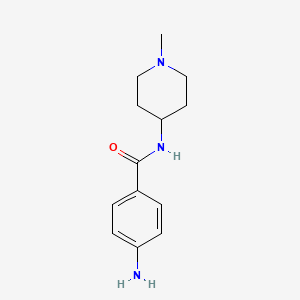

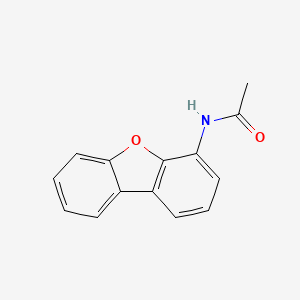

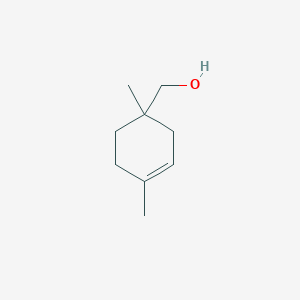

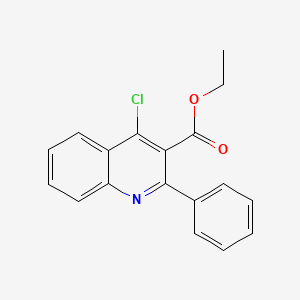

“N-methyl-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound . It is also known as “1-Azabicyclo[2.2.2]octan-3-one” and has the molecular formula C7H11NO . It is a valuable compound for the production of various pharmaceuticals .

Synthesis Analysis

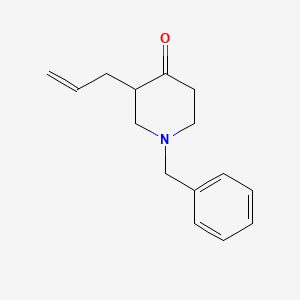

The synthesis of “this compound” involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

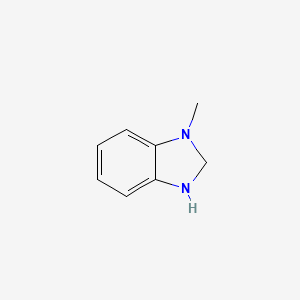

The molecular structure of “this compound” is complex. It is composed of a 2-azabicyclo[3.2.1]nonane and an additional N-heterocycle . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve a variety of cyclization reactions . The success of these reactions depends on the nature of the substituents or functional groups on the ring systems .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 127.18 . Other properties such as its density, melting point, and boiling point are provided by Chemsrc .科学的研究の応用

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

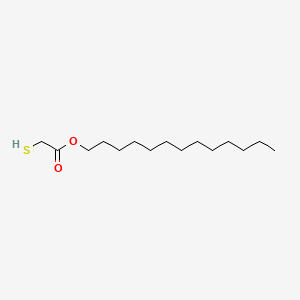

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds like aromatic and aliphatic amines, which are resistant to conventional degradation methods. These compounds, found in textile, agricultural, and chemical industries, pose global concerns due to their toxicity and resistance to degradation. AOPs, including ozone and Fenton processes, show promise in mineralizing these compounds and improving treatment efficacy. The degradation mechanisms, influenced by parameters such as pH, initial concentration, and treatment time, differ across compounds. Hybrid methods under optimized conditions exhibit synergistic effects, making them tailored solutions for specific effluents (Bhat & Gogate, 2021).

Role in Food Safety and Hazard Control

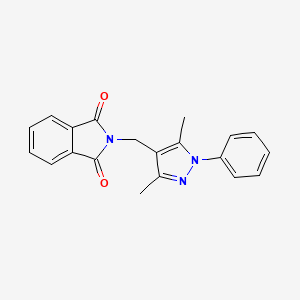

Heterocyclic aromatic amines (HAAs), formed during thermal processing of meat, are probable carcinogens. Studies focusing on HAAs have advanced the understanding of their formation, mitigation, metabolism, and exposure assessment. Reducing HAAs during food processing and controlling dietary intake are crucial for improving food safety. Techniques such as using natural or synthetic flavorings and antioxidant-rich marinades, along with pretreatments like microwave heating, can attenuate HAAs. Assessing exposure through biomarkers like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in hair and evaluating dietary intake data highlight the importance of controlling HAAs for health (Chen et al., 2020).

Reduction of Toxic Substances in Food by Lactic Acid Bacteria

Lactic acid bacteria (LAB) can reduce toxic substances in food, such as N-nitrosamines, heterocyclic amines, and acrylamide, through adsorption or degradation. LAB's ability to decrease these harmful substances directly or indirectly by reducing their precursors, coupled with their antioxidant properties and suppression of amino acid decarboxylase-positive bacteria, contributes to the reduction in the accumulation of biogenic amines and N-nitrosamines. This highlights LAB's role in enhancing food safety and the need for further research to increase their reduction efficiency (Shao et al., 2021).

特性

IUPAC Name |

N-methyl-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBYHCLTULMDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN2CCC1CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

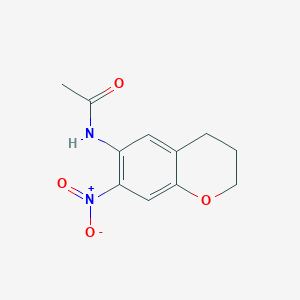

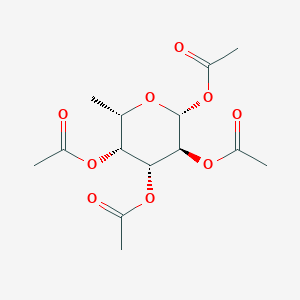

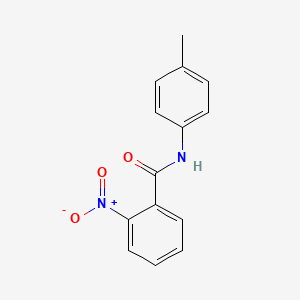

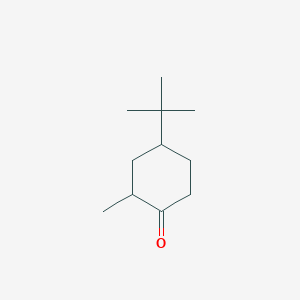

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。